![molecular formula C21H26N4O3 B2797434 (4-(pyridin-3-ylmethyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone CAS No. 2034363-32-9](/img/structure/B2797434.png)
(4-(pyridin-3-ylmethyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(pyridin-3-ylmethyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C21H26N4O3 and its molecular weight is 382.464. The purity is usually 95%.
BenchChem offers high-quality (4-(pyridin-3-ylmethyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(pyridin-3-ylmethyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
H3 Receptor Antagonism
One significant area of research involves the exploration of small molecules, including derivatives similar to the queried compound, for their potential as histamine H3 receptor antagonists. These compounds, characterized by a heterocyclic core and basic functionalities, have been synthesized and screened for in vitro affinity at the human histamine H3 receptor (hH3R). This research is crucial as H3 receptor antagonists are investigated for their therapeutic potential in treating neurological disorders, including sleep disorders and cognitive deficits. The study identifies several compounds with high affinity and selectivity towards hH3R, highlighting the importance of central hetero-aromatic linkers in enhancing receptor affinity (Swanson et al., 2009).
CCR2 Antagonist for Cardiovascular Improvement
Another application is found in the development of CCR2 antagonists, where compounds structurally related to the query have shown significant promise. These antagonists, such as PF-4254196, demonstrate a marked improvement in cardiovascular profile, offering potential therapeutic benefits for cardiovascular diseases. The systematic optimization of these compounds has led to significant advancements in treating inflammatory conditions, showcasing the value of such chemical entities in medicinal chemistry research (Hughes et al., 2011).
TRPV4 Antagonism for Pain Treatment
Research into the transient receptor potential vanilloid 4 (TRPV4) channel antagonists has also been a focus, with structures analogous to the queried compound being explored for their analgesic effects. These compounds have shown efficacy in models of pain, such as the Freund's Complete Adjuvant (FCA) induced mechanical hyperalgesia model in guinea pigs and rats. The development and structure-activity relationship analysis of these derivatives underline their potential as novel analgesic drugs, emphasizing the critical role of molecular design in developing effective pain management solutions (Tsuno et al., 2017).
Antimicrobial Applications
Furthermore, compounds with structural features similar to the queried molecule have been investigated for their antimicrobial properties. Research into new pyridine derivatives, for instance, has revealed their potential in combating bacterial and fungal infections. These studies focus on the synthesis and evaluation of these compounds' in vitro antimicrobial activity, showcasing their role in addressing the growing concern of antimicrobial resistance (Patel et al., 2011).
Safety and Hazards
Future Directions
Given the structural complexity of this compound and its potential bioactivity, it could be a promising candidate for further study. Future research could focus on elucidating its synthesis, molecular structure, chemical reactivity, mechanism of action, and physical and chemical properties. Additionally, its safety profile and potential applications in medicine or other fields could be explored .
properties
IUPAC Name |
[2-(oxan-4-yloxy)pyridin-4-yl]-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c26-21(18-3-7-23-20(14-18)28-19-4-12-27-13-5-19)25-10-8-24(9-11-25)16-17-2-1-6-22-15-17/h1-3,6-7,14-15,19H,4-5,8-13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATCGSWYUMFHBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)N3CCN(CC3)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(pyridin-3-ylmethyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.